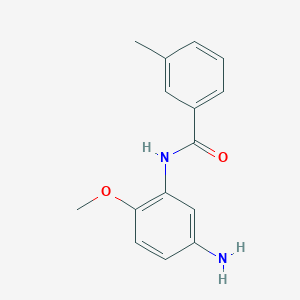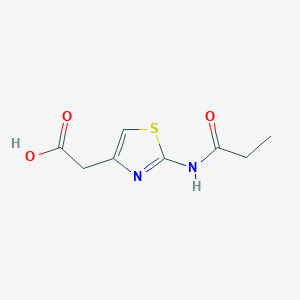
(2-Propionylamino-thiazol-4-YL)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Propionylamino-thiazol-4-YL)-acetic acid, also known as PTAA, is an organic compound belonging to the class of compounds known as thiazol-4-ylacetic acids. It is a colorless, water-soluble solid that is used in various laboratory and industrial applications. PTAA has been studied extensively, and its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been well documented.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(2-Propionylamino-thiazol-4-YL)-acetic acid and its derivatives have been studied extensively for their antimicrobial properties. Research shows that specific derivatives exhibit significant antimicrobial activities, particularly against certain strains of bacteria and fungi. For instance, the ethyl esters of {2‐[2‐(N, N‐Disubstituted thiocarbamoyl‐sulfanyl)acylamino ]thiazol‐4‐yl}acetic acid demonstrated substantial antimicrobial activities against various microorganisms, including Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans, with moderate to high Minimum Inhibitory Concentration (MIC) values (Ateş et al., 2003). Additionally, other synthesized compounds bearing the imidazo[2,1-b]thiazole moiety, including 1,2,4-triazoles and 1,3,4-thiadiazoles, also revealed promising antimicrobial activities against a range of bacterial and fungal species, with some even showing potential against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Potential
The anticancer activities of certain derivatives have been a subject of research as well. For instance, compounds synthesized from 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives were investigated and found to exhibit notable anticancer activity against various human tumor cell lines, especially melanoma-type cell lines, indicating the potential of these compounds in cancer treatment strategies (Duran & Demirayak, 2012).
Anti-Inflammatory and Analgesic Activities
A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds showed activities comparable to conventional drugs like indomethacin and aspirin, making them interesting candidates for further pharmaceutical development (Attimarad, Khedr, & Aldhubiab, 2017).
Eigenschaften
IUPAC Name |
2-[2-(propanoylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-2-6(11)10-8-9-5(4-14-8)3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSCTINSVKNADG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propionylamino-thiazol-4-YL)-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine](/img/structure/B1341117.png)
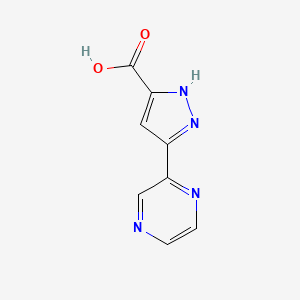
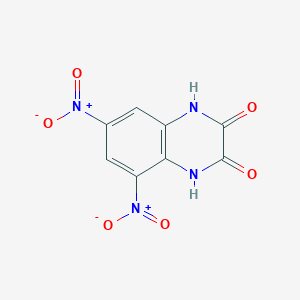
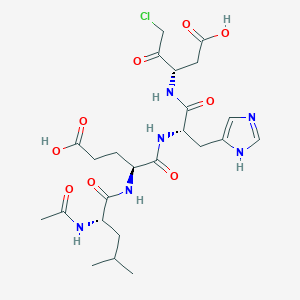
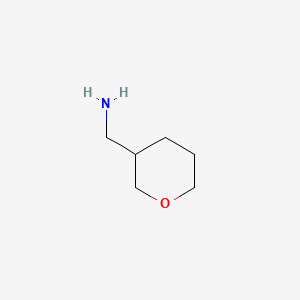

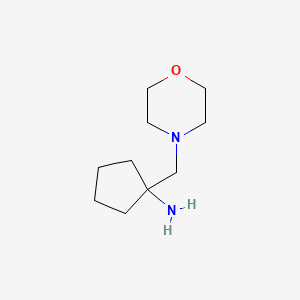
![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B1341133.png)


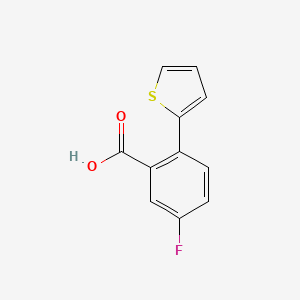
![3',4'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1341148.png)
![2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1341149.png)
